3-Chloro-2-(trifluoromethyl)benzonitrile

Catalog No.
S12199199
CAS No.
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(trifluoromethyl)benzonitrile

Product Name

3-Chloro-2-(trifluoromethyl)benzonitrile

IUPAC Name

3-chloro-2-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H

InChI Key

LEDKNKPTNXENHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C#N

3-Chloro-2-(trifluoromethyl)benzonitrile is a highly functionalized, electron-deficient aromatic building block essential for the synthesis of complex pharmaceuticals and agrochemicals. Featuring a sterically demanding trifluoromethyl group flanked by a nitrile and a chlorine atom, this compound provides a specific 1,2,3-trisubstituted scaffold. The synergistic electron-withdrawing effects of the -CN, -CF3, and -Cl groups significantly lower the electron density of the aromatic ring, activating the C-Cl bond for transition-metal-catalyzed cross-coupling while simultaneously protecting the nitrile from premature nucleophilic attack via ortho-steric shielding [1]. For procurement professionals, this compound is primarily sourced as a rigid, pre-configured pharmacophore precursor where late-stage functionalization requires precise regiocontrol.

Substituting 3-chloro-2-(trifluoromethyl)benzonitrile with its isomers, such as 4-chloro-2-(trifluoromethyl)benzonitrile, or simpler analogs like 3-chlorobenzonitrile, fundamentally alters both synthetic processability and downstream efficacy. The precise 1,2,3-contiguous substitution pattern creates a specific steric cleft that dictates the dihedral angle of subsequent derivatives, which is critical for binding affinity in targeted inhibitors [1]. Furthermore, the ortho-CF3 group exerts a profound steric shielding effect on the nitrile, rendering it highly resistant to standard hydrolytic conditions that would readily degrade unhindered analogs [2]. Attempting to use a different isomer requires complete re-optimization of cross-coupling ligands and often results in the loss of the contiguous hydrophobic patch required for target engagement.

Ortho-Steric Shielding of the Nitrile Group

The presence of the bulky trifluoromethyl group at the 2-position provides quantifiable steric protection to the adjacent nitrile group. In aggressive basic environments, this shielding prevents unwanted premature hydrolysis during multi-step synthetic sequences [1].

Evidence DimensionNitrile hydrolysis rate
Target Compound Data<2% conversion to amide/acid
Comparator Or Baseline3-Chlorobenzonitrile (>65% conversion)
Quantified Difference>30-fold increase in hydrolytic stability
Conditions1M NaOH in MeOH/H2O, 60°C, 24h

Allows buyers to procure this building block for harsh, multi-step basic reaction sequences where standard benzonitriles would degrade.

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The combined electron-withdrawing effects of the -CN and -CF3 groups highly activate the meta-positioned C-Cl bond for oxidative addition. Despite the steric bulk of the adjacent CF3 group, the electronic deficiency drives rapid cross-coupling when paired with appropriate bulky, electron-rich ligands [1].

Evidence DimensionYield in standard Suzuki-Miyaura coupling
Target Compound Data92% yield
Comparator Or Baseline3-Chlorobenzonitrile (74% yield)
Quantified Difference18% absolute increase in coupling yield
Conditions1.0 eq aryl chloride, 1.2 eq PhB(OH)2, 2 mol% Pd(OAc)2/XPhos, K3PO4, dioxane/H2O, 80°C, 4h

Ensures higher throughput and lower catalyst loading requirements during industrial scale-up of biaryl scaffolds.

Chemoselective Reduction Profile for Amine Synthesis

Converting the nitrile to a primary amine without hydrodehalogenation of the C-Cl bond is a common industrial challenge. The specific electronic tuning of 3-chloro-2-(trifluoromethyl)benzonitrile enables highly chemoselective reduction of the -CN group under controlled catalytic hydrogenation, retaining the essential chlorine atom for late-stage functionalization [1].

Evidence DimensionChemoselectivity in nitrile reduction
Target Compound Data>98% selectivity for benzylamine (retention of C-Cl)
Comparator Or Baseline4-Chloro-benzonitrile (~82% selectivity, significant hydrodehalogenation)
Quantified Difference16% improvement in chemoselectivity
ConditionsRaney Ni / H2 (50 psi), MeOH, 25°C

Drastically reduces purification costs and impurity profiles when procuring this compound as a precursor for fluorinated benzylamines.

Synthesis of Sterically Constrained Kinase Inhibitors

Due to the contiguous 1,2,3-substitution pattern and the specific dihedral angle enforced by the ortho-CF3 group, this compound is a highly effective starting material for developing conformationally locked benzylamine pharmacophores. The high hydrolytic stability of the nitrile allows for harsh functionalization of the chlorine atom prior to nitrile reduction [1].

Development of Next-Generation Agrochemicals

The adjacent CF3 and Cl groups create a highly lipophilic, metabolically stable sector ideal for insecticide and fungicide design. The enhanced cross-coupling efficiency ensures that complex biaryl or heteroaryl systems can be synthesized at scale with lower catalyst costs compared to unfluorinated analogs [2].

Chemoselective Precursor for Fluorinated Building Blocks

Because the nitrile can be selectively reduced without hydrodehalogenation, industrial buyers can confidently use this compound to produce 3-chloro-2-(trifluoromethyl)benzylamine in high purity, avoiding the complex separation of des-chlorinated byproducts that plague other chloro-benzonitrile isomers [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

204.9906113 g/mol

Monoisotopic Mass

204.9906113 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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